1-(3-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione
Description
Properties
Molecular Formula |
C14H15ClN2O3 |
|---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H15ClN2O3/c15-10-2-1-3-11(8-10)17-13(18)9-12(14(17)19)16-4-6-20-7-5-16/h1-3,8,12H,4-7,9H2 |
InChI Key |
MTSSENIRHIPGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of GI-559377 involves several steps, typically starting with the preparation of the tetrahydrofuranyl intermediate. The synthetic route includes:
Step 1: Preparation of the tetrahydrofuranyl intermediate through a reaction involving tetrahydrofuran and a suitable halogenated reagent.
Step 2: Introduction of the trifluoromethyl group using a trifluoromethylating agent under controlled conditions.
Step 3: Final coupling of the intermediate with propionic acid to form the desired compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
GI-559377 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C20H20ClN3O3
- Molecular Weight : 385.8 g/mol
- IUPAC Name : 1-(4-chlorophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
- Chemical Structure : The compound features a pyrrolidine core with chlorophenyl and morpholine substituents, contributing to its biological activity.
Anticancer Activity
Research indicates that 1-(3-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway associated with cancer progression. Inhibition of IDO1 can enhance T-cell proliferation and reduce immunosuppressive effects in tumors, making this compound a candidate for cancer immunotherapy .
Case Study : A study demonstrated that derivatives of pyrrolidine-2,5-dione significantly improved immune response in murine models of cancer, suggesting that compounds like 1-(3-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione could be developed into effective anticancer agents .
Neuropharmacological Effects
The compound has shown promise in modulating neuroactive pathways due to its structural similarity to neurotransmitter precursors. Its influence on the kynurenine pathway suggests potential applications in treating neurodegenerative diseases and mood disorders by restoring balance in neurotransmitter levels .
Research Findings : Studies have indicated that manipulating tryptophan metabolism via IDO1 inhibition may alleviate symptoms associated with depression and anxiety disorders .
Table 1: Biological Activities of 1-(3-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione
Synthesis and Derivatives
The synthesis of 1-(3-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione involves multi-step reactions starting from commercially available precursors. Various derivatives have been synthesized to enhance its biological activity and selectivity for specific targets.
Synthesis Example :
A synthetic route involves the reaction of morpholine derivatives with chlorinated phenyl compounds followed by cyclization to form the pyrrolidine core. This method allows for modifications that can optimize pharmacological properties.
Mechanism of Action
The mechanism of action of GI-559377 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, such as the disruption of metabolic pathways or the induction of apoptosis in cancer cells. The compound’s trifluoromethyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives
- Substituents : 3-Methylthiophen-2-yl group at position 3, with variable linkers (e.g., methylene chains or acetamide) to cyclic amines like phenylpiperazine.
- Activity : These derivatives exhibit anticonvulsant effects in maximal electroshock (MES) and 6 Hz seizure models. For example, compound 4 (with a propyl linker) showed ED₅₀ values of 62.14 mg/kg (MES) and 74.32 mg/kg (6 Hz) .
- However, the lack of a flexible linker (e.g., methylene chain) might limit its ability to bridge hydrophobic and hydrophilic binding sites.
1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-diones
- Substituents : Indole and azaindole groups linked via alkyl chains.
- Activity : Designed as multi-target ligands for 5-HT1A receptors and serotonin transporters (SERT), these compounds highlight the role of aromatic substituents in receptor binding .
- Comparison : The 3-chlorophenyl group in the target compound may offer stronger σ-π interactions than indole, but its smaller size could reduce selectivity for multi-target applications.
Functional Analogues with Related Cores
3-Chloro-N-phenyl-phthalimide
- Core : Phthalimide (benzene fused to pyrrolidine-2,5-dione).
- Substituents : Chlorine at position 3 and phenyl at the nitrogen.
- Application: Used as a monomer for polyimide synthesis due to its high thermal stability and reactivity .
- Comparison : The phthalimide core’s extended aromaticity provides greater rigidity than pyrrolidine-2,5-dione, favoring polymer applications. The target compound’s morpholinyl group introduces heteroatoms that could disrupt crystallinity but improve solubility.
Fluoroimide (3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione)
- Substituents : Dichloro and 4-fluorophenyl groups.
- Application : A fungicide with broad-spectrum activity.
- Comparison : The fluorine atom in fluoroimide enhances electronegativity and metabolic stability compared to the target compound’s 3-chlorophenyl group. However, the morpholinyl moiety in the target compound may reduce environmental persistence .
Key Data Table
Research Findings and Implications
- Bioactivity : Pyrrolidine-2,5-dione derivatives with electron-withdrawing groups (e.g., chloro, fluoro) and polar substituents (e.g., morpholinyl) often exhibit CNS activity due to blood-brain barrier permeability .
- Synthetic Flexibility : The target compound’s structure allows for modular modifications, such as varying the aryl group or replacing morpholine with other amines (e.g., piperazine) to tune activity .
- Limitations : Lack of in vivo data for the target compound necessitates further studies to validate its pharmacokinetic and safety profiles.
Biological Activity
1-(3-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to explore the biological activity of this compound, particularly focusing on its anticonvulsant, antinociceptive, antibacterial, and antifungal properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C14H13ClN2O3
- Molecular Weight : 288.72 g/mol
- CAS Number : 720237
The presence of the chlorophenyl and morpholine groups suggests possible interactions with biological targets, which are crucial for its pharmacological effects.
Anticonvulsant Activity
Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant properties. The compound is structurally related to other known anticonvulsants, suggesting it may share similar mechanisms of action.
1-(3-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione has been shown to inhibit voltage-sensitive sodium channels and L-type calcium channels. These channels are critical in the propagation of neuronal excitability, making them prime targets for anticonvulsant drugs.
Case Study: Animal Models
In a study evaluating the anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazole (PTZ) models, compounds similar to 1-(3-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione demonstrated moderate efficacy in reducing seizure activity .
Antinociceptive Activity
The compound has also been evaluated for its antinociceptive properties. In animal models, it exhibited significant pain relief in hot plate tests and writhing tests.
The antinociceptive effects are believed to be mediated through the TRPV1 receptor, which plays a crucial role in pain perception. Compounds that interact with this receptor can modulate pain signaling pathways effectively .
Antibacterial and Antifungal Activity
Recent studies have explored the antibacterial and antifungal potential of pyrrolidine derivatives. The compound has shown promising results against various bacterial strains.
Antibacterial Activity
In vitro tests demonstrated that 1-(3-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound also displayed antifungal properties against common fungal pathogens such as Candida albicans. The effectiveness was assessed through zone of inhibition measurements, indicating its potential as an antifungal agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrrolidine derivatives. Modifications in the chemical structure can significantly influence their pharmacological profiles.
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased antibacterial potency |
| Alteration of morpholine ring | Enhanced analgesic effects |
| Variations in substituents | Modulation of channel inhibition characteristics |
Q & A
Basic: What synthetic methodologies are employed to synthesize 1-(3-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione, and how is its structure confirmed?
Answer:
The compound is synthesized via a Mannich reaction , where 3-(3-chlorophenyl)pyrrolidine-2,5-dione is reacted with formaldehyde and morpholine under controlled conditions. Post-synthesis, structural confirmation is achieved through:
- IR spectroscopy : Peaks at ~1730 cm⁻¹ confirm the carbonyl groups of the pyrrolidine-2,5-dione core .
- NMR spectroscopy : ¹H NMR signals at δ 2.78 ppm (4H, pyrrolidine ring) and aromatic protons (δ 7.3–6.90 ppm) validate substituent positions. ¹³C NMR peaks at δ 174 ppm confirm carbonyl carbons .
- Elemental analysis : Matches calculated values (e.g., C: 56.90%, H: 4.15%, N: 6.50%) to ensure purity .
Advanced: How does the morpholinyl group influence the compound’s pharmacological activity in anticonvulsant models?
Answer:
The morpholinyl moiety enhances blood-brain barrier permeability and modulates receptor interactions. In Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, the compound demonstrated efficacy in suppressing tonic-clonic and absence seizures. Its low CYP3A4 inhibition (in vitro) reduces risks of drug-drug interactions, making it a promising candidate for refractory epilepsy . Comparative studies show that replacing morpholine with other amines (e.g., piperidine) reduces activity, highlighting the critical role of the morpholinyl group in binding affinity .
Basic: What analytical techniques are used to assess the compound’s purity and stability under experimental conditions?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological assays).
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature reactions .
- Mass Spectrometry (ESI-HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 293.1) and absence of degradation products .
Advanced: How can structural modifications at the 3-chlorophenyl position optimize activity against GABA-transaminase?
Answer:
Substituting the 3-chlorophenyl group with electron-withdrawing groups (e.g., nitro or bromo) increases GABA-transaminase inhibition (e.g., IC₅₀ = 5.2 mM for 4-bromo derivatives). Conversely, bulky substituents reduce activity due to steric hindrance. Docking studies suggest the chloro group interacts with hydrophobic pockets in the enzyme’s active site, while morpholine stabilizes via hydrogen bonding .
Advanced: How do discrepancies in reported IC₅₀ values across studies arise, and how can they be resolved?
Answer:
Variations in IC₅₀ values stem from:
- Assay conditions : Differences in pH, temperature, or enzyme sources (e.g., rat vs. human GABA-transaminase) .
- Compound purity : Impurities >5% skew results; rigorous HPLC validation is essential .
- Statistical methods : Use of non-linear regression (e.g., GraphPad Prism) with ≥3 replicates minimizes variability. Standardized protocols (e.g., ICH guidelines) improve cross-study comparability .
Advanced: What computational strategies predict the compound’s binding affinity for serotonin receptors (5-HT₁A)?
Answer:
- Molecular docking (AutoDock Vina) : Identifies key interactions between the morpholinyl group and Ser159/Thr160 residues in the 5-HT₁A receptor .
- QSAR models : Electron-withdrawing substituents on the chlorophenyl ring correlate with higher binding affinity (R² = 0.89 in CoMFA studies) .
- MD simulations : Reveal stable binding over 100 ns, with RMSD <2 Å, confirming target engagement .
Basic: What in vitro models are used to evaluate the compound’s neurotoxicity and metabolic stability?
Answer:
- HepG2 cells : Assess hepatotoxicity via MTT assay (IC₅₀ >50 µM indicates low toxicity) .
- Microsomal stability assays : Incubation with rat liver microsomes measures metabolic half-life (t₁/₂ >60 min suggests favorable pharmacokinetics) .
- Caco-2 permeability : Apparent permeability (Papp) >1 ×10⁻⁶ cm/s predicts good oral bioavailability .
Advanced: How does the compound’s activity compare to vigabatrin in seizure models, and what mechanistic insights explain this?
Answer:
In MES models , the compound shows ED₅₀ = 12 mg/kg vs. vigabatrin’s ED₅₀ = 30 mg/kg, indicating superior potency. Mechanistically, it inhibits glutamate release (patch-clamp electrophysiology) and enhances GABAergic transmission, whereas vigabatrin primarily inhibits GABA transaminase. Dual modulation of excitatory/inhibitory pathways underpins its broader efficacy spectrum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
